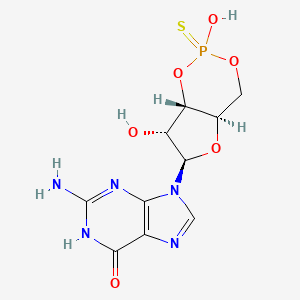

Sp-cGMPS

Descripción

Propiedades

Fórmula molecular |

C10H12N5O6PS |

|---|---|

Peso molecular |

361.27 g/mol |

Nombre IUPAC |

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one |

InChI |

InChI=1S/C10H12N5O6PS/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(20-9)1-19-22(18,23)21-6/h2-3,5-6,9,16H,1H2,(H,18,23)(H3,11,13,14,17)/t3-,5-,6-,9-,22?/m1/s1 |

Clave InChI |

JZAJZXRXCHCRMU-QVRNUERCSA-N |

SMILES isomérico |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O |

SMILES canónico |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O |

Origen del producto |

United States |

Foundational & Exploratory

Core Differences: Chemical Structure and Metabolic Stability

An In-depth Technical Guide to the Core Differences Between Sp-cGMPS and cGMP for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the endogenous second messenger cyclic guanosine monophosphate (cGMP) and its synthetic analog, Guanosine-3',5'-cyclic monophosphorothioate, Sp-isomer (this compound). We will explore their structural differences, mechanisms of action, and metabolic stability, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for research and drug development applications.

The fundamental difference between cGMP and this compound lies in a single atomic substitution within the cyclic phosphate ring, which has profound consequences for the molecule's stability and utility in experimental settings.

-

Cyclic Guanosine Monophosphate (cGMP) : As a key second messenger, cGMP is synthesized from guanosine triphosphate (GTP) by guanylate cyclase enzymes.[1] Its signaling activity is tightly regulated and transient, as it is rapidly hydrolyzed and inactivated by a family of enzymes known as phosphodiesterases (PDEs).[2][3]

-

This compound : This molecule is a synthetic analog of cGMP. The "S" in its name signifies that one of the non-bridging oxygen atoms in the phosphate group is replaced by a sulfur atom, creating a phosphorothioate. The "Sp" refers to the specific stereoisomer at the phosphorus center. This structural modification renders the molecule highly resistant to hydrolysis by most PDEs.[4][5] This resistance to degradation makes this compound a stable and reliable tool for achieving sustained activation of cGMP-dependent signaling pathways.[4] A commonly used variant, Sp-8-Br-cGMPS , includes a bromine substitution at the 8th position of the guanine ring, which enhances its lipophilicity and ability to cross cell membranes.[4]

Mechanism of Action and Quantitative Comparison

Both cGMP and its analog this compound exert their primary effects by activating cGMP-dependent protein kinase (PKG), a key effector in this signaling pathway.[4][6] PKG activation leads to the phosphorylation of numerous downstream target proteins, influencing a wide array of physiological processes including smooth muscle relaxation, ion channel regulation, and synaptic plasticity.[1][7]

The potency of these molecules is determined by their binding affinity and ability to activate PKG, often measured by the activation constant (Kₐ) or half-maximal effective concentration (EC₅₀). A lower value indicates higher potency.

Table 1: Quantitative Comparison of PKG Activators

| Activator | Target | Potency (Kₐ / EC₅₀) | Key Characteristics |

|---|---|---|---|

| cGMP | PKG Iα | ~0.03 µM (EC₅₀)[8] | The natural, endogenous activator with a transient signal.[1] |

| PKG Iβ | ~0.37 µM (Kₐ)[5] | ||

| 8-Br-cGMP | PKG Iβ | Similar to cGMP[5] | A cell-permeable analog, but susceptible to PDE hydrolysis.[5] |

| PKG II | ~0.06 µM (Kₐ)[5] | Moderately selective for PKG II. Can activate PKA at high concentrations.[5] |

Note: While specific EC₅₀ or Kₐ values for the direct activation of purified PKG by Sp-8-Br-cGMPS are not prominently reported in the cited literature, it is widely used as a potent PKG activator in cellular studies.[8]

The cGMP Signaling Pathway and the Role of this compound

The canonical cGMP signaling pathway is initiated by upstream signals like nitric oxide (NO) or natriuretic peptides. NO activates soluble guanylate cyclase (sGC), while natriuretic peptides activate particulate guanylate cyclase (pGC), both of which catalyze the conversion of GTP to cGMP.[7] The resulting cGMP signal is terminated by PDE enzymes, which convert cGMP to the inactive 5'-GMP.

This compound is used experimentally to bypass the synthesis and degradation steps, providing a direct and sustained activation of downstream effectors like PKG.

Experimental Protocols for Studying PKG Activation

This compound is invaluable for dissecting the downstream consequences of PKG activation without the confounding effects of PDE inhibitors, which can affect both cGMP and cAMP signaling. A standard method to assess the potency of activators like cGMP or this compound is the in vitro PKG activity assay.

Detailed Protocol: In Vitro Protein Kinase G (PKG) Activity Assay

Objective: To determine the concentration-dependent activation of purified PKG by cGMP or its analogs (e.g., this compound).[8]

Materials:

-

Purified recombinant PKG (e.g., PKG Iα)

-

Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA)

-

Specific peptide substrate for PKG (e.g., a fluorescently labeled or biotinylated peptide)

-

Agonists: cGMP and this compound stock solutions

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)

-

Stop Solution (e.g., phosphoric acid or EDTA)

-

Apparatus for measuring output (e.g., microplate reader for fluorescence/luminescence or scintillation counter for radioactivity)

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the agonists (cGMP, this compound) in the kinase reaction buffer to create a range of concentrations for the dose-response curve.

-

Reaction Setup: In a microplate, add the following to each well in order:

-

Kinase Reaction Buffer

-

A fixed concentration of the peptide substrate

-

Varying concentrations of the agonist

-

A fixed concentration of purified PKG enzyme

-

-

Initiation and Incubation: Initiate the kinase reaction by adding a fixed concentration of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding the Stop Solution.

-

Signal Detection: Measure the phosphorylation of the substrate.

-

Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity using a scintillation counter.

-

Non-Radiometric: Use a commercial kit that measures ATP consumption (luminescence) or uses antibodies to detect the phosphorylated substrate (fluorescence/colorimetric).

-

-

Data Analysis: Plot the measured activity against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each agonist.

Summary and Conclusion

The primary distinction between cGMP and this compound is metabolic stability. The phosphorothioate modification in this compound protects it from degradation by PDEs, transforming it from a transient signaling molecule into a stable experimental probe.

-

cGMP is the endogenous, transient activator of the pathway.

-

This compound is a synthetic, stable activator ideal for research applications requiring sustained and specific activation of PKG.

This stability allows researchers to investigate the long-term effects of PKG activation, identify downstream targets, and elucidate the role of the cGMP pathway in various physiological and pathological processes without the need for PDE inhibitors. However, researchers should always perform dose-response experiments to use the lowest effective concentration and include appropriate controls, such as a PKG inhibitor, to confirm that the observed effects are mediated by PKG.[4]

References

- 1. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 2. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decreased cGMP level contributes to increased contraction in arteries from hypertensive rats: role of phosphodiesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. cusabio.com [cusabio.com]

- 7. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]

- 8. benchchem.com [benchchem.com]

Sp-8-Bromo-cGMP-S: A Technical Guide to a Potent Protein Kinase G Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-8-Bromo-guanosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cGMPS) is a potent and versatile cell-permeable analog of cyclic guanosine monophosphate (cGMP). It is a valuable tool for researchers studying cGMP-mediated signaling pathways, particularly those involving cGMP-dependent protein kinase (PKG). This technical guide provides an in-depth overview of Sp-8-Br-cGMPS, including its mechanism of action, biochemical properties, experimental protocols, and relevant signaling pathways.

The defining characteristics of Sp-8-Br-cGMPS are the modifications to the standard cGMP molecule. The "Sp" designation refers to the stereochemistry at the phosphorus atom, a configuration that is essential for its potent activation of PKG.[1] The bromine atom at the 8th position of the guanine ring enhances the molecule's lipophilicity, facilitating its passage across cell membranes.[2] Furthermore, the phosphorothioate modification at the cyclic phosphate group confers resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that typically degrade cGMP.[1][3] This resistance ensures a more sustained activation of PKG in experimental settings compared to the endogenous ligand.[1]

Mechanism of Action

The primary molecular target of Sp-8-Br-cGMPS is PKG, a serine/threonine kinase that is a key effector in the nitric oxide (NO)/cGMP signaling pathway.[4] In its inactive state, PKG exists as a homodimer, with each monomer containing a regulatory and a catalytic domain. The regulatory domain binds to the catalytic domain, inhibiting its activity.

Sp-8-Br-cGMPS mimics the action of endogenous cGMP by binding to the regulatory domains of PKG.[2] This binding induces a conformational change that releases the autoinhibition of the catalytic domain, leading to the phosphorylation of downstream target proteins.[1][2] This initiates a cascade of cellular events involved in a wide range of physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and regulation of neuronal signaling.[4]

Data Presentation

Quantitative data on the activation of PKG by Sp-8-Br-cGMPS is not as readily available in the literature as it is for cGMP and its analog 8-Br-cGMP. However, the available information and comparative data are summarized in the tables below.

Table 1: Biochemical Properties of Sp-8-Br-cGMPS

| Property | Value | Reference |

| CAS Number | 153660-03-8 | [5] |

| Molecular Formula | C₁₀H₁₀BrN₅NaO₆PS | [5] |

| Molecular Weight | 462.15 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in Water and DMSO | [5] |

| Storage | Store at -20°C | [5] |

Table 2: Comparative Activation Data of cGMP Analogs for PKG

| Compound | Target Kinase | Activation Constant (Ka) / EC50 | Selectivity (PKA/PKG) | Reference |

| Sp-8-Br-cGMPS | PKG | Data not consistently available | Considered an unspecific activator of PKA at higher concentrations | [2][3] |

| 8-Br-cGMP | PKG I | ~0.1 µM | ~10-fold selective for PKG II | [2] |

| PKG II | 60 nM | [2] | ||

| PKA | ~10 µM | [2] | ||

| cGMP | PKG Iβ | ~370 nM | [6] | |

| 8-pCPT-cGMP | PKG Iβ | Similar to cGMP | ~19-fold selective for PKG II | [2] |

| PKG II | 22 nM | [2] | ||

| PET-cGMP | PKG Iβ | 18 nM | ~40-fold selective for PKG I | [2] |

Note: While Sp-8-Br-cGMPS is widely used as a potent PKG activator, researchers should be aware of its potential for off-target effects, particularly the activation of cAMP-dependent protein kinase (PKA) at higher concentrations.[4] It is crucial to perform dose-response experiments and use appropriate controls to ensure the observed effects are mediated by PKG.[4]

Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Assay for PKG Activation

This protocol is designed to determine the activation constant (Ka) of Sp-8-Br-cGMPS for PKG and to assess its selectivity against PKA.

Materials:

-

Recombinant human PKG Iα or PKG Iβ

-

Recombinant human PKA catalytic subunit

-

Sp-8-Br-cGMPS

-

cGMP (positive control)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Specific peptide substrate for PKG (e.g., GRTGRRNSI)

-

Specific peptide substrate for PKA (e.g., LRRASLG)

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution (10 mM)

-

P81 phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of Sp-8-Br-cGMPS and cGMP in the kinase reaction buffer.

-

Kinase Reaction Setup:

-

Prepare a master mix for the kinase reaction containing the kinase reaction buffer, the respective peptide substrate (e.g., 100 µM final concentration), and the kinase (e.g., 10-20 nM final concentration).

-

Prepare the ATP solution by diluting [γ-³²P]ATP with unlabeled ATP to the desired final concentration (e.g., 100 µM) and specific activity.

-

-

Initiation of Reaction:

-

Set up reactions in microcentrifuge tubes on ice.

-

To each tube, add the kinase master mix.

-

Add the serially diluted Sp-8-Br-cGMPS or control agonist to the respective tubes.

-

Initiate the reaction by adding the [γ-³²P]ATP solution. The final reaction volume is typically 25-50 µL.

-

Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Stopping the Reaction and Spotting:

-

Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a labeled P81 phosphocellulose paper square.

-

Immediately immerse the papers in the wash buffer.

-

-

Washing: Wash the phosphocellulose papers three to four times with the wash buffer for 5-10 minutes each time to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone to air dry the papers.

-

Quantification:

-

Place the dried papers in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the kinase activity for each agonist concentration.

-

Plot the kinase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or Ka value.

-

Calculate the selectivity index by dividing the Ka (or EC50) for PKA by the Ka (or EC50) for PKG.

-

Protocol 2: Assessment of Vasodilation in Isolated Arterial Rings

This protocol describes a method to evaluate the vasodilatory effects of Sp-8-Br-cGMPS in ex vivo arterial tissue.

Materials:

-

Sp-8-Br-cGMPS

-

Phenylephrine (or other vasoconstrictor)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Humanely euthanize an animal (e.g., rat) and dissect the thoracic aorta.

-

Carefully clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

-

-

Mounting: Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta), with buffer changes every 15-20 minutes.

-

Contraction: After equilibration, induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Concentration-Response Curve: Once the contraction has stabilized, add Sp-8-Br-cGMPS cumulatively in increasing concentrations (e.g., from 1 nM to 100 µM).

-

Data Analysis:

-

Record the changes in isometric tension.

-

Express the relaxation induced by Sp-8-Br-cGMPS as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the percentage of relaxation against the log concentration of Sp-8-Br-cGMPS to generate a concentration-response curve and determine the EC₅₀ value.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the cGMP-PKG signaling pathway and a typical experimental workflow for studying the effects of Sp-8-Br-cGMPS.

Caption: The cGMP-PKG signaling pathway.

Caption: Experimental workflow for assessing vasodilation.

Chemical Synthesis

The synthesis of Sp-8-Br-cGMPS is a multi-step process. A common approach involves the H-phosphonate route.[7][8] This method provides a diastereoselective synthesis that favors the desired Sp-isomer. The general steps include:

-

Starting Material: The synthesis typically begins with 8-bromoguanosine.

-

Protection: The hydroxyl groups of the ribose are selectively protected, often using silyl protecting groups.

-

H-phosphonylation: The 5'-hydroxyl group is reacted to form a 5'-H-phosphonate monoester.

-

Cyclization and Sulfurization: The nucleoside 5'-H-phosphonate monoester undergoes internal cyclization, followed by sulfurization to yield the desired 3',5'-cyclic phosphorothioate. This step is crucial for establishing the Sp stereochemistry at the phosphorus atom.

-

Deprotection: The protecting groups are removed to yield the final product, Sp-8-Br-cGMPS.

Purification is typically achieved through chromatographic techniques to separate the Sp-isomer from any remaining Rp-isomer and other impurities.

Conclusion

Sp-8-Br-cGMPS is a powerful and widely used tool for the investigation of cGMP signaling pathways. Its membrane permeability and resistance to enzymatic degradation make it an ideal candidate for studying the downstream effects of sustained PKG activation in a variety of cellular and tissue models. However, researchers must remain cognizant of the limited availability of specific quantitative activation data and the potential for off-target effects on PKA. Careful experimental design, including thorough dose-response analyses and the use of appropriate controls, is essential for obtaining reliable and interpretable results. This technical guide provides a comprehensive resource to aid in the effective utilization of Sp-8-Br-cGMPS in research and drug development.

References

- 1. Synthesis and biological activity of some 8-substituted selenoguanosine cyclic 3',5'-phosphates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Preparative Synthesis of an RP-Guanosine-3′,5′-Cyclic Phosphorothioate Analogue, a Drug Candidate for the Treatment of Retinal Degenerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Investigating the Downstream Targets of Sp-cGMPS: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that orchestrates a vast array of physiological processes. The study of its complex signaling network is often facilitated by the use of synthetic analogs. Among these, Sp-cGMPS (Guanosine 3',5'-cyclic monophosphorothioate, Sp-isomer) is a pivotal research tool. Its phosphorothioate modification at the phosphate backbone renders it resistant to hydrolysis by most phosphodiesterases (PDEs), ensuring sustained activation of downstream effectors. This technical guide provides an in-depth exploration of the primary downstream targets of cGMP signaling—cGMP-dependent Protein Kinase (PKG), Cyclic Nucleotide-Gated (CNG) ion channels, and Phosphodiesterases (PDEs)—with a focus on the experimental methodologies used to investigate these interactions.

Introduction to cGMP Signaling and this compound

The intracellular concentration of cGMP is meticulously controlled by its synthesis via guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs).[1][2] Once produced in response to stimuli like nitric oxide (NO) or natriuretic peptides, cGMP exerts its effects by binding to and modulating the activity of specific downstream effector proteins.[2][3] These interactions trigger signaling cascades that regulate critical functions such as smooth muscle relaxation, platelet function, neuronal signaling, and cell division.[4]

This compound is a potent cGMP analog that typically functions as an agonist, effectively mimicking the binding of endogenous cGMP to its effector proteins. Its key advantage is its resistance to enzymatic degradation, which allows for prolonged and stable activation of cGMP pathways in experimental settings, making it an invaluable tool for elucidating signaling mechanisms and identifying novel binding partners.

The principal downstream targets of cGMP, and by extension its analogs like this compound, can be categorized into three main families:

-

cGMP-Dependent Protein Kinases (PKG)

-

Cyclic Nucleotide-Gated (CNG) Ion Channels

-

Cyclic Nucleotide Phosphodiesterases (PDEs)

Target I: cGMP-Dependent Protein Kinase (PKG)

PKG is a family of serine/threonine-specific protein kinases that are primary effectors of cGMP signaling.[4] In mammals, two genes encode for PKG-I (with isoforms Iα and Iβ) and PKG-II.[4] PKG-I is largely cytosolic and highly expressed in smooth muscle and platelets, while PKG-II is often membrane-anchored and involved in regulating intestinal secretion and bone growth.[4][5] Binding of cGMP to two distinct allosteric sites on the regulatory domain of PKG induces a conformational change that unleashes the catalytic domain, enabling it to phosphorylate target substrate proteins and propagate the signal.[4]

Quantitative Data: PKG Activation

The activation constant (Kₐ) represents the concentration of a ligand required to elicit a half-maximal response. The isoforms of PKG exhibit different sensitivities to cGMP.

| Kinase Isoform | Ligand | Activation Constant (Kₐ) | Notes |

| PKG Iα | cGMP | ~0.1 µM | High sensitivity to cGMP. |

| PKG Iβ | cGMP | ~1.0 µM | Activated at ~10-fold higher cGMP concentrations than PKG-Iα.[4] |

| PKG Iβ | cAMP | >100 µM | cAMP acts as a partial agonist with much lower potency.[6] |

Note: Data for this compound activation is often comparable to cGMP, though specific Kₐ values can vary based on experimental conditions. Analogs are chosen for their ability to potently activate the kinase.

Signaling Pathway Visualization

Caption: cGMP, produced by sGC, activates PKG leading to substrate phosphorylation.

Experimental Protocol: In Vitro Kinase Activity Assay

This protocol describes a common method to measure the activity of purified PKG by quantifying the transfer of ³²P from [γ-³²P]ATP to a specific substrate.[7]

-

Reagent Preparation:

-

Kinase Buffer: Prepare a 5X stock (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100).

-

PKG Enzyme: Dilute purified PKG to a working concentration in kinase buffer.

-

Substrate: Prepare a stock solution of a known PKG substrate (e.g., a synthetic peptide like VASPtide or myelin basic protein).[8][9]

-

Activator: Prepare serial dilutions of cGMP or this compound.

-

ATP Mix: Prepare a solution containing cold ATP and [γ-³²P]ATP (specific activity ~500 cpm/pmol).

-

-

Reaction Setup (in microcentrifuge tubes on ice):

-

Add 10 µL of 5X Kinase Buffer.

-

Add 5 µL of the substrate solution.

-

Add 5 µL of the cGMP/Sp-cGMPS dilution (or buffer for basal activity control).

-

Add purified PKG enzyme.

-

Add distilled water to a final volume of 40 µL.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 10 µL of the ATP mix.

-

Vortex gently and incubate the tubes in a water bath at 30°C for 10-20 minutes. The reaction time should be within the linear range of phosphorylation.

-

-

Reaction Termination:

-

Stop the reaction by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper squares.

-

Immediately place the paper squares into a beaker containing 0.75% phosphoric acid.

-

-

Washing:

-

Wash the P81 papers three times with 0.75% phosphoric acid for 5 minutes each wash to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the papers.

-

-

Quantification:

-

Place the dried P81 papers into scintillation vials.

-

Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Kinase activity is calculated as picomoles of phosphate transferred per minute per milligram of enzyme.

-

Target II: Cyclic Nucleotide-Gated (CNG) Ion Channels

CNG channels are non-selective cation channels that are essential for signal transduction in photoreceptor and olfactory sensory neurons.[10][11] These channels are directly activated by the binding of cyclic nucleotides to a domain in their C-terminus.[12][13] In retinal rods, cGMP binding keeps CNG channels open in the dark, allowing an influx of Na⁺ and Ca²⁺.[10] Light triggers a cascade that leads to cGMP hydrolysis, channel closure, and cell hyperpolarization.[10] Unlike many other channels, CNG channels typically do not inactivate or desensitize while the ligand remains bound.[10]

Quantitative Data: CNG Channel Activation

The concentration for half-maximal activation (EC₅₀) or the dissociation constant (K_d) is used to quantify the sensitivity of CNG channels to cyclic nucleotides.

| Channel Type | Ligand | EC₅₀ / K_d | Notes |

| Rod Photoreceptor | cGMP | ~3-5 µM | Highly selective for cGMP over cAMP.[14] |

| Olfactory Neuron | cGMP | ~2 µM | Responds to both cAMP and cGMP.[11] |

| Olfactory Neuron | cAMP | ~20 µM | Lower sensitivity to cAMP compared to cGMP. |

| Cone Photoreceptor | cGMP | ~20-70 µM | Requires higher concentrations of cGMP for activation compared to rod channels. |

Note: The binding of four cyclic nucleotide molecules is generally required to fully open the channel, resulting in a steep dose-response relationship.[10][11]

Signaling Pathway Visualization

Caption: Binding of cGMP to the CNG channel induces opening and cation influx.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ionic currents flowing through CNG channels across the entire membrane of a single cell, allowing for the characterization of channel activation by ligands like this compound.[15]

-

Cell Preparation:

-

Use a cell line (e.g., HEK293) heterologously expressing the CNG channel subunits of interest.

-

Plate cells on glass coverslips 24-48 hours before recording.

-

-

Electrode and Solution Preparation:

-

Pipette Fabrication: Pull microelectrodes from borosilicate glass capillaries using a micropipette puller. The tip resistance should be 2-5 MΩ when filled.

-

Internal (Pipette) Solution: Contains the ligand of interest. Example composition: 130 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, and varying concentrations of this compound. Adjust pH to 7.2.

-

External (Bath) Solution: Mimics physiological extracellular fluid. Example composition: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES. Adjust pH to 7.4.

-

-

Establishing a Whole-Cell Recording:

-

Mount the coverslip onto the stage of an inverted microscope equipped with micromanipulators.

-

Fill a glass micropipette with the internal solution and mount it on the headstage.

-

Under visual guidance, carefully lower the pipette onto a single, healthy-looking cell.

-

Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

-

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.[15] This establishes electrical and molecular access to the cell's interior.

-

-

Data Acquisition:

-

Use a patch-clamp amplifier and data acquisition software to control the membrane voltage (voltage-clamp) and record the resulting current.

-

Hold the cell at a negative potential (e.g., -60 mV) and apply a series of voltage steps or ramps (e.g., from -100 mV to +100 mV) to measure the current-voltage (I-V) relationship.

-

The current measured is the sum of currents flowing through all activated CNG channels on the cell surface.

-

-

Analysis:

-

Perfuse the cell with different concentrations of the ligand via the patch pipette to generate a dose-response curve.

-

Plot the current amplitude against the ligand concentration and fit the data with the Hill equation to determine the EC₅₀ and Hill coefficient (cooperativity).

-

Target III: Cyclic Nucleotide Phosphodiesterases (PDEs)

PDEs are a large superfamily of enzymes responsible for the degradation of cyclic nucleotides, thereby terminating their signaling.[1] They are crucial regulators of the amplitude and duration of cGMP signals. The PDE superfamily is divided into 11 families based on sequence homology and substrate specificity.[2]

-

cGMP-Specific PDEs: PDE5, PDE6, and PDE9 hydrolyze cGMP exclusively.[1][2]

-

Dual-Specificity PDEs: PDE1, PDE2, PDE3, PDE10, and PDE11 can hydrolyze both cGMP and cAMP.[1]

cGMP can also act as an allosteric regulator. For example, cGMP binding to the regulatory GAF domains of PDE2 stimulates its cAMP-hydrolyzing activity. Conversely, cGMP competitively inhibits cAMP hydrolysis by PDE3.[1] this compound is a poor substrate for most PDEs but can still interact with regulatory binding sites, making it a useful tool for studying allosteric regulation.

Quantitative Data: PDE Interaction with cGMP

The Michaelis constant (K_m) indicates the substrate concentration at which the enzyme operates at half of its maximal velocity (V_max). The inhibition constant (IC₅₀) measures the potency of a substance in inhibiting a specific biological function.

| PDE Family | Substrate Specificity | K_m for cGMP | Regulatory Notes |

| PDE1 | Ca²⁺/CaM-stimulated | ~1-10 µM | Hydrolyzes both cAMP and cGMP. |

| PDE2 | Dual-specificity | ~10-50 µM | Allosterically activated by cGMP, increasing cAMP hydrolysis. |

| PDE3 | Dual-specificity | ~0.1-1.0 µM | cGMP competitively inhibits cAMP hydrolysis. |

| PDE5 | cGMP-specific | ~1-5 µM | Major cGMP-hydrolyzing enzyme in smooth muscle.[16] |

| PDE6 | cGMP-specific | ~10-30 µM | Key enzyme in the visual phototransduction cascade. |

| PDE9 | cGMP-specific | ~0.07-0.2 µM | Highest affinity for cGMP among all PDEs. |

Signaling Pathway Visualization

Caption: cGMP activates effectors and is degraded by PDEs; it also regulates other PDEs.

Identifying Novel Targets: Affinity Pull-Down Assays

To identify previously unknown cGMP-binding proteins, an affinity pull-down assay using immobilized cGMP analogs is a powerful technique.[17] This method uses a "bait" (the cGMP analog) to capture "prey" proteins from a complex biological sample like a cell lysate.[18][19]

Experimental Workflow Visualization

Caption: Workflow for identifying cGMP-binding proteins using a pull-down assay.

Experimental Protocol: cGMP Analog Pull-Down Assay

-

Reagent Preparation:

-

cGMP-Agarose Beads: Obtain commercially available agarose beads covalently linked to a cGMP analog (e.g., C8-AHA-cGMP).

-

Lysis Buffer: Prepare a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitor cocktails).

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

-

Elution Buffer: Wash buffer containing a high concentration of free cGMP or this compound (e.g., 10-100 mM) to competitively elute bound proteins.

-

-

Lysate Preparation:

-

Harvest cells or tissue and lyse them in ice-cold Lysis Buffer.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant, which contains the soluble proteins. Determine the protein concentration using a standard assay (e.g., BCA).

-

-

Affinity Chromatography (Pull-Down):

-

Equilibrate the cGMP-agarose beads by washing them three times with Lysis Buffer.

-

Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the equilibrated beads.

-

Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.

-

Control: In parallel, incubate lysate with control agarose beads (without the cGMP ligand) to identify proteins that bind non-specifically to the matrix.

-

-

Washing:

-

Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute).

-

Discard the supernatant (the "flow-through").

-

Wash the beads extensively (e.g., 5 times) with ice-cold Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add Elution Buffer to the washed beads and incubate for 30 minutes at 4°C with rotation to release the specifically bound proteins.

-

Centrifuge and carefully collect the supernatant, which contains the eluted proteins.

-

-

Downstream Analysis:

-

Separate the eluted proteins by SDS-PAGE and visualize them using Coomassie or silver staining.

-

Excise unique protein bands that appear in the cGMP-bead eluate but not in the control eluate.

-

Identify the proteins using mass spectrometry (e.g., LC-MS/MS).

-

References

- 1. ABCD of the phosphodiesterase family: interaction and differential activity in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 5. Reactome | cGMP stimulates Protein Kinase G [reactome.org]

- 6. Mechanism of cAMP Partial Agonism in Protein Kinase G (PKG) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 9. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Cyclic nucleotide–gated ion channel - Wikipedia [en.wikipedia.org]

- 12. Mechanism of ligand activation of a eukaryotic cyclic nucleotide-gated channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of CNGA1 Channel Gating by Interactions with the Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 16. Priming metabolism with the type 5 phosphodiesterase: the role of cGMP-hydrolyzing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. merckmillipore.com [merckmillipore.com]

The Resilient Messenger: A Technical Guide to the Phosphodiesterase Resistance of Sp-cGMPS

For Researchers, Scientists, and Drug Development Professionals

Guanosine 3',5'-cyclic monophosphate (cGMP) is a pivotal second messenger molecule, orchestrating a multitude of physiological processes. Its intracellular concentrations are meticulously regulated by a balance between synthesis by guanylyl cyclases and degradation by phosphodiesterases (PDEs). To dissect the intricate web of cGMP signaling, researchers rely on stable analogs that can mimic the effects of cGMP without being rapidly broken down. Among these, the Sp- diastereomer of guanosine 3',5'-cyclic monophosphorothioate (Sp-cGMPS) stands out for its marked resistance to hydrolysis by PDEs. This technical guide delves into the core of this compound's resilience, providing quantitative data, detailed experimental protocols for its assessment, and visualizations of the key signaling pathways it helps to elucidate.

The Structural Basis of Resistance

The resistance of this compound to enzymatic degradation stems from a subtle yet critical modification to its chemical structure. In this compound, one of the non-bridging oxygen atoms in the cyclic phosphate moiety is replaced by a sulfur atom. This substitution, specifically in the Sp configuration, sterically and electronically hinders the ability of the PDE active site to efficiently hydrolyze the 3',5'-phosphodiester bond. This key alteration transforms this compound into a potent and enduring agonist of cGMP-dependent pathways.

Quantitative Analysis of PDE Resistance

The resistance of this compound to hydrolysis varies across different PDE families. The following table summarizes the available quantitative data, comparing the hydrolysis or inhibition constants of this compound and related compounds against various PDE isoforms. This data underscores the significantly reduced susceptibility of this compound to degradation compared to its natural counterpart, cGMP.

| Compound | PDE Isoform | Parameter | Value | Fold-Resistance (relative to cGMP) |

| cGMP | PDE5 | Km | ~1-5 µM | 1 |

| This compound | PDE5 | Ki | ~25 µM | Significantly more resistant |

| Rp-cGMPS | PDE5 | Ki | ~90 µM | Significantly more resistant |

| cGMP | PDE6 | Vmax | ~4000 s-1 | 1 |

| This compound | PDE6 | Vmax | ~3.7 s-1 | ~1081 |

| Rp-cGMPS | PDE6 | Vmax | <0.2 s-1 | >20000 |

| 8-Br-cGMP | PDE6 | Vmax | ~7.3 s-1 | ~548 |

Note: Data is compiled from various studies and experimental conditions may differ. Km (Michaelis constant) indicates substrate affinity, with lower values suggesting higher affinity. Ki (inhibition constant) indicates the concentration required to produce half-maximum inhibition. Vmax (maximum velocity) represents the maximum rate of reaction.

Experimental Protocols for Assessing PDE Resistance

The determination of a cGMP analog's resistance to phosphodiesterase hydrolysis is crucial for its characterization. Below are detailed methodologies for key experiments cited in the literature.

Radio-Labeled Phosphodiesterase Assay

This traditional and highly sensitive method directly measures the hydrolysis of a radiolabeled substrate.

Objective: To quantify the rate of this compound hydrolysis by a specific PDE isoform.

Materials:

-

Purified PDE enzyme

-

[3H]-Sp-cGMPS (custom synthesis may be required) or [3H]-cGMP for competitive assays

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Snake venom phosphodiesterase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex AG1-X8)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, a known concentration of the purified PDE enzyme, and the radiolabeled substrate ([3H]-Sp-cGMPS).

-

For competitive assays, use [3H]-cGMP and varying concentrations of unlabeled this compound.

-

Initiate the reaction by transferring the tubes to a 30°C water bath and incubate for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure that less than 20% of the substrate is hydrolyzed.

-

Terminate the reaction by boiling the samples for 1 minute, followed by cooling on ice.

-

Add snake venom phosphodiesterase to each tube and incubate for a further 10 minutes at 30°C. This step converts the product, 5'-GMPS (or 5'-GMP), into the corresponding nucleoside (guanosine).

-

Apply the reaction mixture to a pre-equilibrated anion-exchange column. The negatively charged, unhydrolyzed [3H]-Sp-cGMPS (or [3H]-cGMP) will bind to the resin, while the neutral product, [3H]-guanosine, will flow through.

-

Wash the column with a low-salt buffer and collect the eluate.

-

Add scintillation cocktail to the eluate and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the rate of hydrolysis based on the amount of radioactive product formed over time.

Fluorescence Polarization (FP) Phosphodiesterase Assay

This homogeneous assay format is well-suited for high-throughput screening of PDE inhibitors but can also be adapted to measure the hydrolysis of specific substrates.[1]

Objective: To determine the inhibitory potential of this compound on the hydrolysis of a fluorescent cGMP analog.

Materials:

-

Purified PDE enzyme

-

Fluorescently labeled cGMP analog (e.g., FAM-cGMP)

-

This compound (as a competitor)

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 384-well plate, add the purified PDE enzyme to each well.

-

Add the different concentrations of this compound to the wells. Include a control with no this compound.

-

Initiate the reaction by adding the fluorescently labeled cGMP analog to all wells.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization of each well using a plate reader. A higher polarization value indicates less hydrolysis of the fluorescent substrate, meaning stronger inhibition by this compound.

-

Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log of the this compound concentration.

High-Performance Liquid Chromatography (HPLC)-Based Phosphodiesterase Assay

HPLC offers a direct and label-free method to separate and quantify the substrate and its hydrolysis product.

Objective: To directly measure the conversion of this compound to its hydrolyzed product by a PDE.

Materials:

-

Purified PDE enzyme

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)

-

Quenching solution (e.g., 0.1 M HCl)

-

HPLC system with a C18 reverse-phase column and a UV detector

-

Mobile phase (e.g., a gradient of methanol and a phosphate buffer)

Procedure:

-

Set up the enzymatic reaction by combining the purified PDE enzyme and this compound in the assay buffer.

-

Incubate the reaction at 37°C for various time points.

-

At each time point, take an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Inject the supernatant onto the HPLC column.

-

Separate the substrate (this compound) and the product (5'-GMPS) using an appropriate gradient of the mobile phase.

-

Detect the compounds by monitoring the UV absorbance at a suitable wavelength (e.g., 254 nm).

-

Quantify the amount of substrate remaining and product formed at each time point by comparing the peak areas to a standard curve.

-

Calculate the initial rate of hydrolysis from the time course data.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The resistance of this compound to hydrolysis makes it an invaluable tool for studying the sustained effects of elevated cGMP in various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows where this compound is employed.

Caption: cGMP/PKG Signaling Pathway with this compound.

Caption: Role of this compound in the Phototransduction Cascade.

Caption: Experimental Workflow for HPLC-Based PDE Assay.

Conclusion

The phosphodiesterase resistance of this compound is a cornerstone of its utility as a research tool. By withstanding enzymatic degradation, it allows for the sustained activation of cGMP signaling pathways, enabling a deeper understanding of their downstream effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to investigate and leverage the unique properties of this compound in their studies of cGMP-mediated cellular processes. The continued application of this and other PDE-resistant cGMP analogs will undoubtedly fuel further discoveries in fields ranging from sensory transduction to cardiovascular physiology and drug development.

References

Sp-cGMPS in the study of nitric oxide signaling

An In-depth Technical Guide to Sp-cGMPS in the Study of Nitric Oxide Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitric oxide (NO) signaling pathway is a critical mediator of numerous physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation.[1][2][3] A key second messenger in this cascade is cyclic guanosine monophosphate (cGMP), which is synthesized in response to NO.[4][5] The transient nature of cGMP, due to its rapid hydrolysis by phosphodiesterases (PDEs), presents challenges for studying its downstream effects. To overcome this, researchers utilize stable cGMP analogs. Guanosine-3',5'-cyclic monophosphorothioate, Sp-isomer (this compound), is a pivotal tool in this field. As a hydrolysis-resistant analog of cGMP, this compound allows for sustained activation of cGMP-dependent pathways, enabling detailed investigation of NO signaling. This guide provides a comprehensive overview of the NO/cGMP pathway, the properties of this compound, quantitative data on its interactions, and detailed experimental protocols for its use.

The Nitric Oxide (NO)/cGMP Signaling Pathway

Nitric oxide, a diffusible gas, initiates the signaling cascade by binding to and activating soluble guanylyl cyclase (sGC).[4][6] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] The primary downstream effectors of cGMP include cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated PDEs.[7][8] PKG, a serine/threonine kinase, phosphorylates various target proteins, leading to physiological responses such as smooth muscle relaxation.[9][10][11] The signal is terminated by PDEs, which hydrolyze cGMP to the inactive 5'-GMP.[12][13]

This compound: A Hydrolysis-Resistant cGMP Analog

This compound is a cGMP analog where one of the non-bridging oxygen atoms in the phosphate group is replaced by sulfur. This modification makes it highly resistant to hydrolysis by most PDEs.[14][15] This resistance allows this compound to act as a potent and sustained activator of cGMP effectors, particularly PKG, mimicking the effect of a persistent NO signal without the need for continuous sGC activation. Its stability makes it an invaluable tool for dissecting the downstream consequences of elevated cGMP levels.

Quantitative Data Presentation

The efficacy of this compound and other cGMP analogs is determined by their interaction with PDEs and their potency in activating downstream effectors. The following tables summarize key quantitative data from comparative studies.

Table 1: Interaction of cGMP Analogs with Rod Outer Segment Phosphodiesterase (PDE) Data sourced from Zimmerman et al. (1985)[14][15]

| Compound | Maximal Rate of Hydrolysis (s⁻¹) | Kᵢ for cGMP Hydrolysis (µM) |

| cGMP | 4000 | - |

| (Sp)-cGMP[S] | 3.7 | 25 |

| (Rp)-cGMP[S] | < 0.2 | 90 |

| 8-Br-cGMP | 7.3 | 48 |

Table 2: Activation of Nucleotide-Gated Channels in Excised Patches Data sourced from Zimmerman et al. (1985)[14][15]

| Compound | Concentration for Half-Maximal Conductance (µM) |

| cGMP | 17 |

| (Sp)-cGMP[S] | 210 |

| (Rp)-cGMP[S] | 1200 |

| 8-Br-cGMP | 1.6 |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments.

Protocol 1: PDE Hydrolysis Assay

Objective: To determine the rate of hydrolysis of cGMP or its analogs by phosphodiesterase.

Methodology based on Zimmerman et al. (1985) and others. [15][16]

Materials:

-

Purified PDE enzyme (e.g., from bovine rod outer segments or recombinant source).

-

Assay Buffer (e.g., 40 µM Mops, 1.0 mM MgCl₂).

-

Substrate: cGMP or this compound.

-

High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column.

-

Reaction termination solution (e.g., perchloric acid).

Procedure:

-

Prepare reaction mixtures containing the assay buffer and a known concentration of purified PDE.

-

Initiate the reaction by adding the substrate (cGMP or this compound) to the mixture to a final concentration (e.g., 1-2 mM).

-

Incubate the reaction at a controlled temperature (e.g., 25°C).

-

At specific time points, take aliquots of the reaction mixture and stop the reaction by adding the termination solution.

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the remaining substrate and the product (5'-GMP).

-

Calculate the initial rate of hydrolysis from the decrease in substrate concentration over time.

Data Analysis:

-

For competitive inhibition studies, perform the assay with cGMP as the substrate in the presence of varying concentrations of the analog (e.g., this compound) to determine the inhibitor constant (Kᵢ).

Protocol 2: Patch-Clamp Electrophysiology for CNG Channel Activation

Objective: To measure the activation of cyclic nucleotide-gated (CNG) channels by this compound.

Methodology based on Zimmerman et al. (1985) and general electrophysiology practices. [7][14]

Materials:

-

Cells expressing CNG channels (e.g., retinal rod outer segments, Xenopus oocytes injected with channel cRNAs).

-

Patch-clamp rig with amplifier and data acquisition system.

-

Glass micropipettes.

-

Bath solution and pipette solution with appropriate ionic compositions.

-

Stock solutions of cGMP and this compound for perfusion.

Procedure:

-

Prepare cells for recording. For isolated patches, a cell is identified under a microscope.

-

A fire-polished glass micropipette is brought into contact with the cell membrane to form a high-resistance seal (>1 GΩ).

-

An inside-out patch of the membrane is excised by pulling the pipette away from the cell, exposing the intracellular face of the membrane to the bath solution.

-

The patch is voltage-clamped at a set potential.

-

The bath solution is rapidly exchanged with solutions containing varying concentrations of cGMP or this compound.

-

Record the ion currents flowing through the channels in response to the application of the nucleotides.

-

After recording the response to the analog, perfuse with a standard cGMP solution to normalize the response.

Data Analysis:

-

Measure the current amplitude at each concentration of the analog.

-

Plot the normalized current as a function of the analog concentration and fit the data to a dose-response curve (e.g., Hill equation) to determine the concentration for half-maximal activation (EC₅₀).

Conclusion

This compound is an indispensable pharmacological tool for investigating the NO/cGMP signaling pathway. Its key feature—resistance to hydrolysis by PDEs—allows for the sustained and specific activation of cGMP effectors like PKG. This property enables researchers to uncouple cGMP production from its downstream effects, facilitating detailed studies of cellular responses such as vasodilation, neuronal plasticity, and phototransduction. The quantitative data and experimental protocols provided in this guide offer a robust framework for scientists and drug development professionals to effectively utilize this compound in their research endeavors, ultimately advancing our understanding of NO signaling in both health and disease.

References

- 1. Role of cGMP in relaxation of vascular and other smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NO/cGMP: the past, the present, and the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of NO/sGC/cGMP/PKG Signaling Pathway in Regulation of Platelet Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Reactome | cGMP stimulates Protein Kinase G [reactome.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. ahajournals.org [ahajournals.org]

- 11. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 12. Cardiac Role of Cyclic-GMP Hydrolyzing Phosphodiesterase Type 5: From Experimental Models to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ICI Journals Master List [journals.indexcopernicus.com]

- 14. pnas.org [pnas.org]

- 15. pnas.org [pnas.org]

- 16. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

Sp-cGMPS: A Technical Guide to a Key Activator of cGMP-Dependent Protein Kinase

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Executive Summary

Guanosine 3',5'-cyclic monophosphate (cGMP) is a ubiquitous second messenger that mediates numerous physiological processes, including smooth muscle relaxation, platelet inhibition, and neuronal signaling. The study of the cGMP signaling pathway has been greatly facilitated by the development of synthetic analogs that can mimic the effects of endogenous cGMP. Among these, Sp-8-Bromo-guanosine-3',5'-cyclic monophosphorothioate (Sp-cGMPS) has emerged as a critical tool. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental application of this compound. It is designed for professionals in research and drug development who require a detailed understanding of this potent cGMP-dependent protein kinase (PKG) activator. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling pathways and workflows involved.

Introduction: The Need for Stable cGMP Analogs

The endogenous second messenger cGMP is rapidly degraded by cyclic nucleotide-dependent phosphodiesterases (PDEs), limiting its duration of action in experimental systems.[1] This metabolic instability complicates the study of its downstream effects. To overcome this limitation, researchers developed synthetic analogs with modified chemical structures.

This compound is a cGMP analog featuring two key modifications:

-

8-Bromo Substitution: A bromine atom at the 8-position of the guanine ring enhances its lipophilicity, facilitating passage across cell membranes.[1]

-

Phosphorothioate Backbone: The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate ring renders the molecule highly resistant to hydrolysis by PDEs.[1]

These modifications make this compound a potent, membrane-permeable, and metabolically stable activator of PKG, the principal effector of cGMP signaling.[1][2] This allows for sustained activation of the cGMP pathway in cellular and tissue-based assays, providing a clearer window into its physiological roles.

The cGMP/PKG Signaling Pathway

The canonical cGMP signaling pathway is a central regulatory mechanism in many cell types.[2] It begins with the synthesis of cGMP and culminates in the phosphorylation of target proteins by PKG.[3]

Upstream Activation:

-

Nitric Oxide (NO): In many tissues, NO gas diffuses into the cell and binds to the heme moiety of soluble guanylyl cyclase (sGC), activating the enzyme.[3]

-

Natriuretic Peptides (NPs): Peptides such as ANP and BNP bind to and activate transmembrane particulate guanylyl cyclases (pGC).[2]

Core Signaling Cascade: Activated sGC or pGC catalyzes the conversion of Guanosine Triphosphate (GTP) to cGMP.[3] This rise in intracellular cGMP concentration leads to the activation of its primary effector, cGMP-dependent protein kinase (PKG).[2][3]

Downstream Effects: Activated PKG phosphorylates a wide array of substrate proteins on serine and threonine residues, leading to diverse physiological responses such as vasodilation, inhibition of platelet aggregation, and modulation of neuronal activity.[4][5]

Figure 1: Overview of the cGMP signaling pathway activated by endogenous and exogenous stimuli.

Quantitative Analysis of PKG Activators

The potency of a cGMP analog is determined by its activation constant (Ka) or half-maximal effective concentration (EC50) for PKG. A lower value indicates higher potency. While this compound is widely used, specific, direct quantitative data for its activation of purified PKG is not prominently reported in peer-reviewed literature.[1][2] Therefore, its potency is often contextualized by comparing it to the endogenous activator cGMP and the related analog 8-Br-cGMP.

A critical consideration for researchers is the potential for off-target effects. This compound and related compounds have been reported to act as non-specific activators of cAMP-dependent protein kinase (PKA) at higher concentrations, which necessitates careful dose-response studies and controls.[6][7]

| Compound | Target PKG Isotype | Activation Constant (Ka) / EC50 | Notes |

| cGMP (Endogenous) | PKG Iα | ~30 nM (EC50)[2] | The natural, potent, and effective activator of PKGIα.[8] |

| PKG Iβ | ~370 nM (Ka)[1][6] | Natural endogenous activator.[1] | |

| 8-Br-cGMP | PKG Iβ | Similar to cGMP[1][6] | Commonly used cell-permeable analog, but susceptible to PDE hydrolysis.[1] |

| PKG II | ~60 nM (Ka)[1][6] | Moderately selective for PKG II over PKG Iβ.[6] Can activate PKA at higher concentrations.[1] | |

| This compound | PKG Iα and Iβ | Data not readily available[1][2] | A PDE-resistant activator of PKG.[1] Described as an unspecific activator of PKA.[6] |

Application in Smooth Muscle Relaxation

A primary physiological role of the cGMP/PKG pathway is the regulation of smooth muscle tone.[9][10] Activation of PKG in vascular smooth muscle cells leads to vasodilation, a process critical for blood pressure regulation.[4] this compound is frequently used to study these mechanisms.

PKG-mediated relaxation involves several molecular events:

-

Reduction of Intracellular Ca²⁺: PKG phosphorylates and inhibits the IP₃ receptor, reducing Ca²⁺ release from the sarcoplasmic reticulum.[3] It also phosphorylates phospholamban, which activates the SERCA pump to increase Ca²⁺ sequestration into the SR.[3]

-

Decreased Ca²⁺ Sensitivity: PKG phosphorylates the large subunit of myosin light chain phosphatase (MLCP), leading to its activation.[4] Activated MLCP dephosphorylates the myosin light chain, causing smooth muscle relaxation even without a significant drop in intracellular calcium.[11]

Figure 2: Mechanism of PKG-mediated smooth muscle relaxation.

Experimental Protocols: In Vitro PKG Activity Assay

To validate the activity and selectivity of this compound, a robust in vitro kinase assay is essential.[7] The following is a representative protocol for a radiometric [γ-³²P]ATP kinase assay, a sensitive method for quantifying kinase activity.[6]

Objective

To determine the activation constant (Ka) of this compound for a specific PKG isoform and to assess its selectivity by comparing its activity against other kinases, such as PKA.[7]

Principle

The assay measures the transfer of a radiolabeled phosphate group ([γ-³²P]) from ATP to a specific peptide substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity. By varying the concentration of the activator (this compound), a dose-response curve can be generated to calculate the Ka.

Materials

-

Recombinant purified PKG (e.g., PKG Iα or PKG Iβ) and PKA (for selectivity)

-

Specific peptide substrate for PKG (e.g., a kemptide analog)

-

This compound and cGMP (for positive control)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Unlabeled ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%) for washing

-

Scintillation counter and scintillation fluid

Procedure

-

Prepare Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, the peptide substrate (e.g., to a final concentration of 100 µM), and the desired concentration of recombinant PKG isoform (e.g., 10-20 ng).[6]

-

Prepare Activator Dilutions: Create a serial dilution of this compound (e.g., from 1 nM to 100 µM) and cGMP for the positive control.[6]

-

Pre-incubation: In separate reaction tubes, add the activator dilutions to aliquots of the reaction master mix. Pre-incubate the mixtures for 10 minutes at 30°C to allow the activator to bind to the kinase.[6]

-

Initiate Kinase Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to a final concentration of 10 µM.[6] Incubate for 10-20 minutes at 30°C. Ensure the reaction time is within the linear range of phosphate incorporation.

-

Stop Reaction: Terminate the reaction by spotting a 25 µL aliquot of each reaction mixture onto a labeled P81 phosphocellulose paper square.[6]

-

Wash: Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify: Place the washed and dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the measured radioactivity (counts per minute) against the logarithm of the activator concentration. Fit the data using a sigmoidal dose-response equation to determine the EC50 or Ka value.

Figure 3: Workflow for the radiometric in vitro kinase assay.

Conclusion and Future Directions

This compound is an invaluable pharmacological tool for the investigation of cGMP-mediated signaling. Its resistance to phosphodiesterase degradation and enhanced cell permeability provide significant advantages over the endogenous ligand cGMP for in vitro and in situ studies.[1] However, users must be cognizant of its limitations, particularly the lack of comprehensive, publicly available kinetic data for its direct interaction with PKG isoforms and its potential for cross-activation of PKA.[2][6]

For drug development professionals and researchers, this underscores the necessity for rigorous in-house validation.[6] The experimental protocols provided in this guide offer a clear framework for determining the precise activation constants and selectivity profile of this compound within a specific experimental context. Such characterization is paramount to ensure that the observed cellular effects are correctly attributed to the activation of the cGMP/PKG pathway, thereby generating reliable and reproducible data. Future development in this field may focus on creating even more selective and potent PKG activators with fully characterized isoform specificity to further dissect the complex roles of cGMP signaling in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cusabio.com [cusabio.com]

- 4. ahajournals.org [ahajournals.org]

- 5. The Role of NO/sGC/cGMP/PKG Signaling Pathway in Regulation of Platelet Function [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Activation profile of cGMP-dependent protein kinase Iα - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of cGMP in relaxation of vascular and other smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Molecular mechanism of cGMP-mediated smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of cGMP and its Analogs in Photoreceptor Cell Biology

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cyclic guanosine 3',5'-monophosphate (cGMP) is a critical second messenger in the vertebrate phototransduction cascade, the complex biochemical process that converts light into an electrical signal.[1] Its concentration within photoreceptor cells is precisely regulated to control vision, and dysregulation of its signaling pathways is a key factor in the pathogenesis of several hereditary retinal degenerative diseases, such as retinitis pigmentosa.[2][3] This guide provides a detailed examination of the cGMP signaling pathway in photoreceptors, the role of cGMP analogs like Sp-cGMPS as experimental tools, and the implications for therapeutic drug development. It includes quantitative data on pathway components, detailed experimental methodologies, and visualizations of key signaling cascades.

The Central Role of cGMP in Phototransduction

In vertebrate photoreceptors (rods and cones), cGMP acts as the primary intracellular messenger that directly controls the "dark current".[4][5] In the absence of light, the concentration of cGMP is high, estimated to be around 3-5 µM in rod photoreceptors.[6][7] This high level of cGMP binds to and keeps cyclic nucleotide-gated (CNG) ion channels in the plasma membrane of the photoreceptor outer segment open.[2][4] The continuous influx of sodium (Na+) and calcium (Ca2+) ions through these open channels maintains the cell in a depolarized state (at approximately -40 mV), leading to the constant release of the neurotransmitter glutamate at the synaptic terminal.[5]

The absorption of a photon by the visual pigment rhodopsin initiates a G-protein signaling cascade that leads to a rapid decrease in intracellular cGMP levels.[4][8] This drop in cGMP concentration causes the CNG channels to close, reducing the inward cation current.[8] The subsequent hyperpolarization of the cell membrane to around -60 mV reduces glutamate release, which is interpreted by the brain as a light signal.[5]

The Phototransduction Signaling Cascade

The conversion of light into a neural signal is achieved through a well-defined enzymatic cascade:

-

Photon Absorption: A photon is absorbed by rhodopsin, causing the isomerization of its chromophore, 11-cis-retinal, to all-trans-retinal. This activates rhodopsin (R*).[9]

-

Transducin Activation: Activated rhodopsin (R*) interacts with the heterotrimeric G-protein transducin (T), catalyzing the exchange of GDP for GTP on its alpha subunit (Tα).[4][9]

-

PDE6 Activation: The GTP-bound Tα subunit dissociates and binds to the inhibitory gamma subunits (Pγ) of phosphodiesterase 6 (PDE6), relieving their inhibition of the PDE6 catalytic subunits (Pαβ).[9][10]

-

cGMP Hydrolysis: The activated PDE6 enzyme rapidly hydrolyzes cGMP to 5'-GMP.[4][9] A single activated rhodopsin molecule can lead to the hydrolysis of approximately 10^5 cGMP molecules, demonstrating the high amplification of this cascade.[4]

-

Channel Closure & Hyperpolarization: The resulting decrease in cGMP concentration leads to the closure of CNG channels, cessation of the dark current, and hyperpolarization of the photoreceptor cell.[5][8]

References

- 1. imrpress.com [imrpress.com]

- 2. mdpi.com [mdpi.com]

- 3. cGMP Signaling in Photoreceptor Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclic GMP cascade of vision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Visual phototransduction - Wikipedia [en.wikipedia.org]

- 6. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Frontiers | cGMP in mouse rods: the spatiotemporal dynamics underlying single photon responses [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Photoreceptor phosphodiesterase (PDE6): activation and inactivation mechanisms during visual transduction in rods and cones - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Cellular Maze: An In-depth Technical Guide to the Membrane Permeability of Sp-cGMPS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the membrane permeability of Sp-cGMPS (Sp-guanosine 3',5'-cyclic monophosphorothioate), a critical cell-permeable analog of cyclic guanosine monophosphate (cGMP). Understanding the ability of this second messenger analog to traverse the cell membrane is paramount for its application in research and as a potential therapeutic agent. This document synthesizes available quantitative data, details experimental protocols for permeability assessment, and visualizes the key signaling pathways and experimental workflows.

Quantitative Assessment of cGMP Analog Permeability

The ability of cGMP analogs to cross the cell membrane is fundamentally linked to their physicochemical properties, most notably their lipophilicity. While direct, comprehensive quantitative data for this compound is limited in publicly available literature, valuable insights can be drawn from comparative studies of cGMP analogs.

A study by Werner et al. provides a quantitative comparison of the lipophilicity and cell permeability of various cyclic nucleotide analogs. The data for the related diastereomer, Rp-cGMPS, offers the closest available quantitative insight into the permeability of phosphorothioate-modified cGMP analogs. The cell permeability of these analogs is generally observed to be time- and lipophilicity-dependent, often falling within the range of 10-30% of the extracellular concentration after a 20-minute incubation period[1][2]. However, as the table below indicates, the permeability of specific analogs can vary significantly from this general range.

| Analog | Lipophilicity (log Kw) | Cell Permeability (% of Extracellular Concentration after 20 min) |

| cGMP | 0.77 | Not reported as readily permeable |

| Rp-cGMPS | 0.89 | 0.27% |

| 8-Br-cGMP | 1.17 | 12.1% |

| 8-pCPT-cGMP | 2.52 | 19.6% |

| 8-Br-PET-cGMP | 2.83 | 30.9% |

| (Data synthesized from Werner et al.)[2] |

This data highlights that while Rp-cGMPS is more lipophilic than the parent cGMP molecule, its measured cell permeability is notably low compared to other modified cGMP analogs. This underscores the necessity of empirical determination of permeability for each specific analog.

Experimental Protocols for Determining Membrane Permeability

Assessing the membrane permeability of this compound requires robust and validated experimental methodologies. The following protocols provide a framework for quantifying the intracellular concentration of this compound.

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a confluent monolayer of polarized enterocytes that serves as a widely accepted in vitro model for predicting intestinal drug absorption[3][4][5].

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Assessment: The integrity of the Caco-2 monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be stable and meet the laboratory's established criteria (typically >300 Ω·cm²) before the permeability experiment[3]. The permeability of a low-permeability marker, such as Lucifer yellow or mannitol, is also assessed.

-

Permeability Measurement (Apical to Basolateral): a. The culture medium in the apical (upper) and basolateral (lower) chambers is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. A known concentration of this compound is added to the apical chamber. c. At specified time intervals (e.g., 30, 60, 90, and 120 minutes), samples are collected from the basolateral chamber. The volume removed is replaced with fresh transport buffer. d. The concentration of this compound in the collected samples is quantified using a validated analytical method such as LC-MS/MS.

-

Permeability Measurement (Basolateral to Apical): The same procedure is followed, but this compound is added to the basolateral chamber, and samples are collected from the apical chamber. This helps to determine if active efflux transporters are involved.

-

Data Analysis: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of permeation (mass per unit time).

-

A is the surface area of the filter membrane (in cm²).

-

C0 is the initial concentration of this compound in the donor chamber.

-

Quantification of Intracellular this compound using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of small molecules like this compound from complex biological matrices, due to its high specificity and sensitivity[6][7][8].

Objective: To determine the intracellular concentration of this compound in cultured cells over time.

Methodology:

-

Cell Culture and Treatment: a. Plate cells (e.g., CHO, HEK293, or a cell line relevant to the research question) in multi-well plates and grow to a desired confluency. b. Treat the cells with a known extracellular concentration of this compound for various time points (e.g., 5, 15, 30, 60 minutes).

-

Cell Lysis and Sample Preparation: a. At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound. b. Lyse the cells using a suitable method, such as a freeze-thaw cycle or the addition of a lysis buffer. c. Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol). d. Centrifuge the samples to pellet the protein and cellular debris. e. Collect the supernatant containing the intracellular this compound.

-

LC-MS/MS Analysis: a. Inject the supernatant into an LC-MS/MS system. b. Separate this compound from other cellular components using a suitable liquid chromatography column and mobile phase gradient. c. Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using a stable isotope-labeled internal standard for accurate quantification.

-

Data Analysis: a. Generate a standard curve using known concentrations of this compound. b. Determine the intracellular concentration of this compound in the samples by comparing their peak areas to the standard curve. c. Normalize the intracellular concentration to the cell number or total protein content.

Visualizing Key Pathways and Workflows

The cGMP-PKG Signaling Pathway